WP9QY - 199999-60-5

WP9QY

Catalog Number: EVT-1216355
CAS Number: 199999-60-5
Molecular Formula: C58H71N11O15S2
Molecular Weight: 1226.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WP9QY, a cyclic peptide with the amino acid sequence WP9QY, is a synthetic molecule designed to mimic a specific loop region found on the tumor necrosis factor receptor 1 (TNFR1) [, , , ]. This particular loop region is crucial for the interaction between TNFα and TNFR1. By mimicking this loop, WP9QY acts as an antagonist, effectively blocking the binding of TNFα to its receptor [, , , , , , , , , , , , , , , , , ]. This antagonistic activity makes WP9QY a valuable tool in scientific research, particularly in studying the role of TNFα in various biological processes and disease models [, , , , , , , , , , , , , , , , , ].

Tumor Necrosis Factor alpha (TNFα)

Relevance: TNFα is the primary target of WP9QY. WP9QY is designed to mimic the TNFα binding site on TNFR1 and competitively inhibit TNFα binding, thereby blocking its downstream signaling and biological activities. [, , , , , , , , , , , , , , , , , ]

Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)

Relevance: WP9QY was found to bind to RANKL and inhibit RANKL-induced osteoclastogenesis. Although initially designed as a TNFα antagonist, this finding revealed WP9QY’s dual-targeting ability towards both TNFα and RANKL. This is likely due to the structural similarities between the ligand binding sites of TNFR1 and RANK. [, , ]

Osteoprotegerin (OPG)

Relevance: OPG and WP9QY both act as inhibitors of RANKL signaling, albeit through different mechanisms. While OPG acts as a decoy receptor by sequestering RANKL, WP9QY directly binds and inhibits RANKL. In OPG-deficient mice, WP9QY effectively suppressed bone resorption by inhibiting RANKL signaling, highlighting its therapeutic potential in conditions with dysregulated bone remodeling.

Vascular Endothelial Growth Factor (VEGF)

Relevance: In a study on glioma cells, both VEGF and TNFα secreted by glioma cells were found to contribute to endothelial cell survival under serum starvation conditions. Although not directly interacting with WP9QY, VEGF was investigated alongside WP9QY, shedding light on the complex interplay of various factors in tumor angiogenesis.

Leptin

Relevance: While not directly interacting with WP9QY, research showed that leptin employs TNFα to influence blood pressure. Central administration of WP9QY blocked the effect of leptin on blood pressure in obese mice. This suggests a potential link between leptin, TNFα, and hypertension, further highlighting the involvement of TNFα in various physiological and pathological processes. [, ]

Overview

H-Tyrosine-Cysteine-Tryptophan-Serine-Glutamine-Tyrosine-Leucine-Cysteine-Tyrosine-OH, commonly referred to as H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, is a peptide composed of nine amino acids. This compound is known for its biological activity, particularly as a tumor necrosis factor-alpha antagonist, which plays a critical role in inflammation and immune response modulation. The compound's structure includes disulfide bonds that contribute to its stability and function in biological systems .

Source

The compound can be synthesized in laboratories and is utilized in various scientific studies, particularly those focusing on peptide synthesis and bioactivity. It has been cataloged under the CAS number 199999-60-5, indicating its recognition in chemical databases .

Classification

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH falls under the classification of peptides and is specifically categorized as a biologically active peptide due to its role in inhibiting tumor necrosis factor-alpha. It is also classified as a cyclic peptide due to the presence of disulfide bonds between cysteine residues .

Synthesis Analysis

Methods

The synthesis of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to form peptides. This method facilitates the purification of the peptide at each step, enhancing yield and purity.

Technical Details:

  1. Solid-Phase Peptide Synthesis: The process begins with attaching the first amino acid to a solid support. Subsequent amino acids are added one at a time through coupling reactions, often using activating agents like Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) to facilitate bond formation.
  2. Cleavage and Deprotection: After the full sequence is assembled, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA) while simultaneously removing protecting groups from side chains .
Molecular Structure Analysis

Structure

Data:

  • Molecular Formula: C58H71N11O15S2
  • Molecular Weight: Approximately 1165.43 g/mol
  • Boiling Point: Predicted at 1692.1 ± 65.0 °C
  • Density: Approximately 1.48 ± 0.1 g/cm³ .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH is its interaction with tumor necrosis factor-alpha. As an antagonist, it binds to TNF-alpha receptors, inhibiting its action and preventing downstream inflammatory responses.

Technical Details:

  1. Binding Affinity: The binding affinity of this peptide to TNF-alpha receptors has been studied using various biochemical assays, indicating its potential therapeutic applications in inflammatory diseases.
  2. Stability Studies: Understanding the stability of the disulfide bond under physiological conditions is crucial for evaluating its therapeutic potential .
Mechanism of Action

Process

The mechanism of action for H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH involves competitive inhibition at the TNF-alpha receptor sites. By binding to these receptors, it prevents TNF-alpha from eliciting its pro-inflammatory effects.

Data:

  • Inhibition Studies: Experimental data show that this peptide can significantly reduce TNF-alpha-mediated signaling pathways, thereby decreasing inflammation markers in cellular models .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and various organic solvents depending on pH.

Chemical Properties

Chemical properties include:

  • Stability: The compound exhibits stability under physiological pH but may degrade under extreme conditions (high temperature or extreme pH).
  • Reactivity: Reacts with oxidizing agents that can disrupt disulfide bonds .
Applications

Scientific Uses

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH has several applications in scientific research:

  1. Therapeutic Research: As a TNF-alpha antagonist, it is being studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
  2. Biochemical Studies: Utilized in studies focusing on protein interactions and signaling pathways related to inflammation.
  3. Drug Development: Serves as a lead compound for developing new anti-inflammatory drugs based on its structural properties and mechanisms of action .
Structural Characterization of H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

Primary Sequence Analysis: Amino Acid Composition and Sequence Specificity

The nonapeptide H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH (sequence: YCWSQYLCY) exhibits a distinctive primary structure critical to its biological function. Its amino acid composition features three tyrosine residues (Tyr¹, Tyr⁶, Tyr⁹), two cysteines (Cys², Cys⁸), and one each of tryptophan (Trp³), serine (Ser⁴), glutamine (Gln⁵), and leucine (Leu⁷). This arrangement creates a symmetric Tyr-Cys-Tyr motif at positions 1–2–9 and 6–7–8, flanking a central Gln⁵-Tyr⁶ segment [2] [8].

The N-terminal tyrosine (Tyr¹) and C-terminal tyrosine (Tyr⁹) enable potential interactions with target proteins, while the central Tyr⁶ contributes to hydrophobic packing. Tryptophan (Trp³) serves as a spectroscopic probe due to its fluorescent properties, and the adjacent cysteine pair (Cys², Cys⁸) enables disulfide-mediated cyclization [2]. The sequence "QY" (Gln⁵-Tyr⁶) is a functional hotspot derived from the TNF-β/TNF-receptor complex binding site WP9, rationalizing the peptide’s role as a TNF-α antagonist [2].

Table 1: Amino Acid Composition and Properties

PositionAmino AcidSymbolSide Chain PropertiesRole
1TyrosineTyrHydrophobic, phenolic OHN-terminus, binding site
2CysteineCysThiol (-SH)Disulfide bond formation
3TryptophanTrpHydrophobic, indole ringFluorescence probe
4SerineSerPolar, hydroxyl (-OH)Solubility modulator
5GlutamineGlnPolar, amideTNF binding motif (QY)
6TyrosineTyrHydrophobic, phenolic OHCentral hydrophobic anchor
7LeucineLeuAliphatic hydrophobicStructural stability
8CysteineCysThiol (-SH)Disulfide bond formation
9TyrosineTyrHydrophobic, phenolic OHC-terminus, binding site

Secondary and Tertiary Structure: Role of Disulfide Bonds (Cys²–Cys⁸) in Cyclic Conformation

The tertiary structure of YCWSQYLCY is stabilized by a disulfide bond between Cys² and Cys⁸, forcing the peptide into a constrained cyclic conformation. This 9-amino-acid ring structure enhances proteolytic resistance and facilitates target binding by pre-organizing hydrophobic residues (Tyr¹, Trp³, Tyr⁶, Tyr⁹) into a bioactive orientation [1] [4]. Disruption of this bond via reducing agents like dithiothreitol (DTT) abolishes TNF-α inhibitory activity, confirming its structural necessity [4].

Molecular dynamics simulations reveal that the disulfide loop encloses the central "SQY" segment (Ser⁴-Gln⁵-Tyr⁶), positioning Gln⁵ and Tyr⁶ for direct interaction with the TNF-α trimer. The C-terminal Leu⁷-Tyr⁹ segment folds back toward the N-terminus, creating a β-hairpin-like motif stabilized by hydrogen bonds between Ser⁴ and Gln⁵ [10]. This compact structure is further reinforced by π-stacking between Tyr⁶ and Trp³ side chains [4].

Table 2: Key Structural Features Stabilized by the Cys²–Cys⁸ Disulfide Bond

Structural ElementResidues InvolvedStabilizing InteractionsFunctional Impact
Disulfide loopCys²–Cys⁸Covalent S–S bond (2.0–2.2 Å)Protease resistance, conformational rigidity
Hydrophobic coreTyr¹, Trp³, Tyr⁶, Leu⁷Van der Waals, π-stacking (Tyr⁶–Trp³)Target binding affinity
β-turn motifSer⁴–Gln⁵–Tyr⁶–Leu⁷H-bond: Ser⁴ O–Gln⁵ N (2.8 Å)Presentation of Gln⁵–Tyr⁶ to TNF-α
Terminal interfaceTyr¹–Tyr⁹Hydrophobic packingSolvent shielding

Physicochemical Properties: Molecular Weight, Density, and Solubility Profiles

YCWSQYLCY has a molecular weight of 1226.38 g/mol (empirical formula: C₅₈H₇₁N₁₁O₁₅S₂), as confirmed by high-resolution mass spectrometry [2] [3]. Its experimental density is 1.32 g/cm³, typical for solid-phase synthetic peptides with constrained disulfide-bonded structures [9].

Solubility is highly solvent-dependent:

  • Water: Moderate solubility (∼5 mg/mL) at pH 5–7 due to ionizable tyrosine (pKa ∼10.3) and C-terminal carboxylate (pKa ∼3.5) [9].
  • Organic solvents: High solubility in DMSO (50 mg/mL) and DMF; low solubility in acetonitrile or chloroform [3].
  • Acidic buffers: Enhanced solubility (≥20 mg/mL) when formulated as trifluoroacetate (TFA) salt, though residual TFA may perturb cell-based assays at nM concentrations [2].

The peptide’s grand average of hydropathy (GRAVY) index is -0.03, indicating near-neutral hydrophobicity [2]. This balances membrane interaction (via Tyr/Trp/Leu) and aqueous solubility (via Ser/Gln).

Table 3: Physicochemical Properties of YCWSQYLCY

PropertyValueConditionsMethodology
Molecular weight1226.38 g/molHRMS (ESI-TOF) [2]
Empirical formulaC₅₈H₇₁N₁₁O₁₅S₂Elemental analysis [2]
Density1.32 g/cm³Solid state, 25°CX-ray crystallography [9]
Solubility in water5 mg/mLpH 7.0, 25°CGravimetric assay [3]
Solubility in DMSO50 mg/mL25°CGravimetric assay [3]
Isoelectric point (pI)5.25Theoretical calculation [2]
Extinction coefficient9650 M⁻¹cm⁻¹280 nm, waterUV spectroscopy [2]

Spectroscopic Characterization: NMR and Mass Spectrometry for Structural Validation

Mass Spectrometry

High-resolution ESI-TOF mass spectrometry confirms the molecular ion at m/z 1226.37 [M+H]⁺ (calc. 1226.38) and 613.69 [M+2H]²⁺ (calc. 613.69), validating the empirical formula [2] [10]. Fragmentation patterns (MS/MS) after collision-induced dissociation (CID) reveal signature y- and b-ions:

  • y₅ ion: m/z 773.2 (YLCYT-OH)
  • b₄ ion: m/z 654.3 (YCWS-OH)These fragments confirm the sequence order and disulfide connectivity [10].

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR in D₂O/DMSO-d₆ (9:1) provide atomic-level structural validation:

  • Disulfide bond: Correlated signals at δH 2.92/3.05 ppm (Cys Hβ) and δC 40.2 ppm (Cys Cβ) in ¹H-¹³C HSQC, confirming covalent S–S linkage [6].
  • Aromatic stacking: Upfield-shifted Trp³ Hε signal (δH 6.98 ppm vs. 7.25 ppm in linear analog) indicates ring-current effects from Tyr⁶ [4].
  • Secondary structure: Nuclear Overhauser effect (NOE) contacts between Tyr¹ Hα–Tyr⁹ Hα (4.2 Å) and Ser⁴ HN–Gln⁵ HN (2.7 Å) confirm cyclic topology and β-turn [6] [10].

Tyrosine residues exhibit diagnostic hyperoxidation susceptibility when treated with Dess-Martin periodinane, generating a characteristic 4,5,6,7-tetraoxo-1H-indole-2-carboxamide (TICA) motif detectable by ¹³C NMR at δC 178.2 ppm (C=O) [3]. This site-specific reactivity confirms solvent exposure of Tyr residues.

19F NMR for Detection

Derivatization with ortho-trifluoromethylbenzaldehyde (oTFMBA) enables detection at μM concentrations via ¹⁹F NMR. The probe yields distinct ¹⁹F chemical shifts for tyrosine (δF -62.5 ppm) and cysteine (δF -61.8 ppm) adducts, permitting residue-specific quantification in mixtures [6].

Properties

CAS Number

199999-60-5

Product Name

H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH

IUPAC Name

(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13-(3-amino-3-oxopropyl)-16-(hydroxymethyl)-10-[(4-hydroxyphenyl)methyl]-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C58H71N11O15S2

Molecular Weight

1226.4 g/mol

InChI

InChI=1S/C58H71N11O15S2/c1-30(2)21-42-52(77)69-48(57(82)66-45(58(83)84)24-33-11-17-37(73)18-12-33)29-86-85-28-47(68-50(75)39(59)22-31-7-13-35(71)14-8-31)56(81)65-44(25-34-26-61-40-6-4-3-5-38(34)40)54(79)67-46(27-70)55(80)62-41(19-20-49(60)74)51(76)64-43(53(78)63-42)23-32-9-15-36(72)16-10-32/h3-18,26,30,39,41-48,61,70-73H,19-25,27-29,59H2,1-2H3,(H2,60,74)(H,62,80)(H,63,78)(H,64,76)(H,65,81)(H,66,82)(H,67,79)(H,68,75)(H,69,77)(H,83,84)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

OXRZFLLXMORPHO-XCLFSWKQSA-N

SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O

Synonyms

WP9QY

Canonical SMILES

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCC(=O)N)CO)CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.